molecular formula C7H5Br2ClO B2831889 4-Chloro-3,5-dibromoanisole CAS No. 174913-47-4

4-Chloro-3,5-dibromoanisole

Cat. No.: B2831889
CAS No.: 174913-47-4
M. Wt: 300.37
InChI Key: ZSOCQOCQLMDAJL-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dibromoanisole is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of anisole, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromoanisole typically involves the bromination and chlorination of anisole. One common method is the stepwise halogenation of anisole, where anisole is first brominated to form 3,5-dibromoanisole, followed by chlorination to introduce the chlorine atom at the 4-position. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dibromoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anisole derivatives, while oxidation can produce quinones .

Scientific Research Applications

4-Chloro-3,5-dibromoanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.

    Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dibromoanisole involves its interaction with molecular targets through its halogen atoms and methoxy group. The halogen atoms can participate in halogen bonding and other non-covalent interactions, while the methoxy group can engage in hydrogen bonding and electronic interactions. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dibromo-2-chloro-5-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOCQOCQLMDAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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